![molecular formula C9H10O4 B7722469 Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid CAS No. 7288-32-6](/img/structure/B7722469.png)
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Vue d'ensemble
Description
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, also known as 5-Norbornene-2,3-dicarboxylic acid, is an organic compound with the empirical formula C9H8O3 . It is used as a building block in organic synthesis .
Synthesis Analysis
The compound can be synthesized by reacting methyl aminomethyllambertianate with Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride . The resolution of racemic (±)-Bicyclo[2.2.1]hept-5-ene-trans-2,3-dicarboxylic acid has been reported using brucine or cinchonine as resolving agents .Molecular Structure Analysis
The crystal and molecular structure of Bicyclo[2.2.1]hept-5-ene-2,3-endo-dicarboxylic acid has been determined by single-crystal X-ray diffraction techniques . The crystals are monoclinic with parameters a = 11·009 (5), b = 7·394 (5), c = 10·479 (5) Å, β = 98 ° 22′ (3) and Z = 4 .Chemical Reactions Analysis
This compound can undergo various reactions. For instance, it reacts with methyl aminomethyllambertianate to give amide of bicyclo[2.2.1]heptan-1,2-dicarbocylic acid with a labdanoid substituent . It can also undergo epoxidation with a solution of peracetic acid in anhydrous dioxane .Physical And Chemical Properties Analysis
The molecular weight of this compound is 164.16 . It is soluble in diethyl ether .Applications De Recherche Scientifique
Polymerization and Catalysis:
- Kas’yan et al. (2006) explored the reactions between bicyclo[2.2.1]hept-5-ene-endo-endo-2,3-dicarboxylic anhydride and cyclic amines. Their work includes a conformational analysis and quantum-chemical calculations of hydrogen bonds (Kas’yan et al., 2006).
- Mathew et al. (1996) used norbornene derivatives, including bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, for Pd(II)-catalyzed homo- and copolymerizations to obtain cycloaliphatic polyolefins (Mathew et al., 1996).
Structural Analysis and Material Properties:
- Pfluger et al. (1973) determined the crystal and molecular structure of bicyclo[2.2.1]hept-5-ene-2,3-endo-dicarboxylic acid using single-crystal X-ray diffraction (Pfluger et al., 1973).
- Okoroanyanwu et al. (1998) synthesized a series of alicyclic polymers for 193 nm photoresist materials, incorporating derivatives of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (Okoroanyanwu et al., 1998).
Synthesis and Characterization of Derivatives:
- Struga et al. (2008) synthesized and characterized derivatives of tricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, including derivatives of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, and evaluated their antimicrobial activity (Struga et al., 2008).
Reactions and Chemical Studies:
- Sakaizumi et al. (1997) conducted pyrolysis-mass spectrometry and microwave spectroscopy studies on the pyrolysates of bicyclo[2.2.1]hept-2-ene and its derivatives (Sakaizumi et al., 1997).
Safety and Hazards
The compound is classified as Eye Dam. 1, Resp. Sens. 1, and Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Orientations Futures
Mécanisme D'action
Mode of Action
The exact mode of action of Bicyclo[22It’s known that the compound can undergo reactions such as epoxidation , indicating that it may interact with its targets through covalent bonding or other chemical transformations.
Biochemical Pathways
The biochemical pathways affected by Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid are currently unknown. The compound’s ability to form amides suggests that it may influence pathways involving amide bonds, such as peptide synthesis or degradation.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[22Its solubility in diethyl ether suggests that it may be lipophilic, potentially affecting its absorption and distribution within the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, its reactivity might be affected by the presence of oxidizing agents .
Propriétés
IUPAC Name |
bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDNOXCRFUCAKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871593 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | 8,9,10-Trinorborn-5-ene-2,3-dicarboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19818 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
3813-52-3, 1200-88-0, 3853-88-1, 7288-32-6 | |
| Record name | 5-Norbornene-2,3-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3813-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Norbornene-2,3-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003813523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC120498 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nadic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8,9,10-trinorborn-5-ene-2,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-5-Norbornene-endo-2,3-dicarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol.
A: Yes, studies have utilized various spectroscopic techniques to characterize this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy has been particularly useful in analyzing the structure and behavior of these compounds. [] [] For instance, researchers have employed NMR to study the effects of complexation with lanthanide ions on the chemical shifts of protons in this compound. []
A: Modifying the substituents on the dicarboxylic acid groups significantly influences the compound's properties. For instance, attaching oligo(ethylene glycol) chains to the dicarboxylic acid groups can impart water solubility and thermoresponsive behavior to the resulting polymers. [] The length of these chains directly affects the lower critical solution temperature (LCST) and the sharpness of the transition. []
A: Researchers frequently utilize NMR spectroscopy to investigate the structure, interactions, and reaction mechanisms involving this compound. [] [] Additionally, techniques like Matrix Assisted Laser Desorption Ionization - Time of Flight (MALDI-TOF) mass spectrometry prove valuable in analyzing the composition and molecular weight distribution of polymers synthesized from this compound. [] UV/Vis spectrometry has also been employed to monitor the kinetics of reactions involving this compound and ruthenium complexes. []
ANone: While the provided research articles don't directly address the environmental impact, it's crucial to consider the potential ecological effects of any chemical compound. Further research is necessary to evaluate the biodegradability, ecotoxicological profile, and sustainable disposal methods for this compound and its derivatives.
A: The research on this compound and its derivatives has evolved alongside advancements in organic synthesis, polymer chemistry, and catalysis. Early studies focused on understanding the reactivity of the norbornene double bond and the stereochemistry of its derivatives. The development of ROMP using well-defined metal catalysts marked a significant milestone, opening up new avenues for synthesizing polymers with controlled architectures and properties. [] []
A: The study of this compound and its derivatives exemplifies the synergy between different scientific disciplines. For instance, combining organic synthesis with polymer chemistry has led to the development of novel materials with tailored properties like thermoresponsiveness. [] Furthermore, integrating computational chemistry with experimental techniques could provide valuable insights into the reaction mechanisms, kinetics, and structure-property relationships of these compounds. [] []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



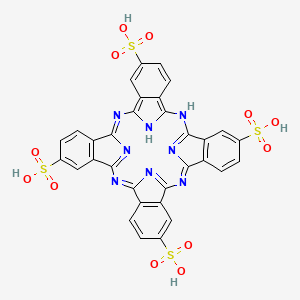

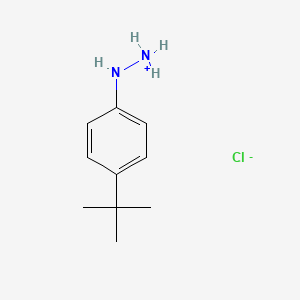

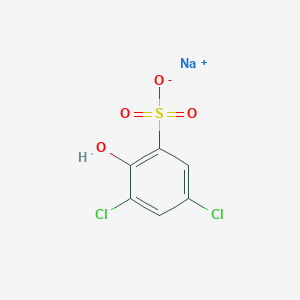

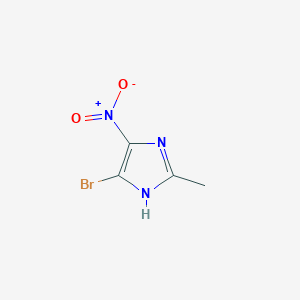
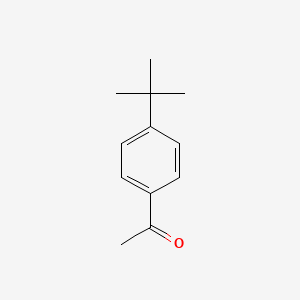

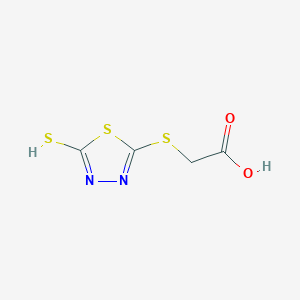

![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl)azanium;dichloride](/img/structure/B7722463.png)
![4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-6-ium;chloride](/img/structure/B7722477.png)
